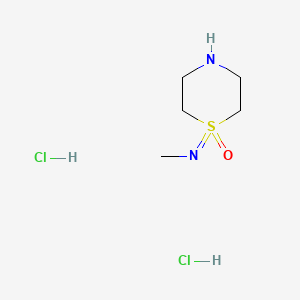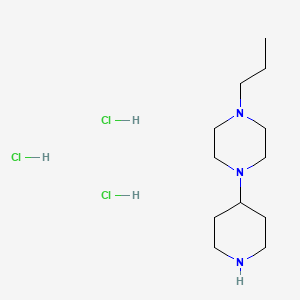![molecular formula C12H9BrN2O3 B15297847 3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione](/img/structure/B15297847.png)
3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione is a complex organic compound that features a brominated furo[3,2-b]pyridine moiety attached to a piperidine-2,6-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromofuro[3,2-b]pyridin-2-yl)methanol
- 5-Bromofuro[2,3-b]pyridin-2-yl)methanol
- 1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Uniqueness
3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a brominated furo[3,2-b]pyridine moiety with a piperidine-2,6-dione structure sets it apart from other similar compounds, making it a valuable target for research and development .
Propriétés
Formule moléculaire |
C12H9BrN2O3 |
|---|---|
Poids moléculaire |
309.11 g/mol |
Nom IUPAC |
3-(6-bromofuro[3,2-b]pyridin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H9BrN2O3/c13-6-3-9-11(14-4-6)8(5-18-9)7-1-2-10(16)15-12(7)17/h3-5,7H,1-2H2,(H,15,16,17) |
Clé InChI |
DCPABTIWUBIIBP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1C2=COC3=C2N=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)
![Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15297782.png)

![Potassium benzo[b]thiophen-4-yltrifluoroborate](/img/structure/B15297794.png)






![2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile](/img/structure/B15297836.png)
